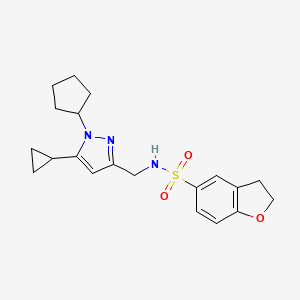![molecular formula C24H25FO4 B2847792 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol CAS No. 477860-07-4](/img/structure/B2847792.png)
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol” is a compound with the CAS Number: 477860-07-4. It has a molecular weight of 396.46 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.作用機序
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of covalent bonds between molecules by providing a platform for the reaction of the reactive species. It also acts as a Lewis acid, which increases the rate of reaction by forming a complex with the reactants, thus providing a more favorable environment for the reaction to occur.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have cytotoxic effects on various cancer cell lines. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which plays an important role in the regulation of a variety of physiological processes.
実験室実験の利点と制限
The use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in laboratory experiments has a variety of advantages and limitations. One advantage is that it is a relatively inexpensive reagent that is widely available. Additionally, it is relatively stable and can be used in a variety of different reactions. However, it also has some limitations. It is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for the use of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of novel organic compounds. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it could be used in the synthesis of polymeric materials, such as fluorinated polymers membranes. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
合成法
The synthesis of 2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol is achieved through a three-step process. The first step involves the reaction of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid with anhydrous sodium carbonate in aqueous solution at room temperature. This reaction produces the sodium salt of 4-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid. The second step involves the reaction of the sodium salt with aqueous hydrochloric acid at room temperature. This reaction produces this compound as a white crystalline solid. The third step involves the purification of the this compound by recrystallization from aqueous ethanol.
科学的研究の応用
2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-fluoro-3-((4-(1-hydroxypropan-2-yloxy)phenyl)phenyl)phenoxy)propionic acid esters and amides. It is also used as a catalyst in the synthesis of polymeric materials and in the preparation of fluorinated polymers membranes. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral drugs.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
特性
IUPAC Name |
2-[4-[3-fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO4/c1-16(14-26)28-21-8-3-18(4-9-21)20-7-12-23(24(25)13-20)19-5-10-22(11-6-19)29-17(2)15-27/h3-13,16-17,26-27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBOLOAOGAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC(C)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2847712.png)
![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)
![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)
![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2847728.png)
![2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2847731.png)